molecular formula C17H24Cl3NO2 B2716979 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone CAS No. 251096-61-4

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone

Cat. No.: B2716979
CAS No.: 251096-61-4
M. Wt: 380.73
InChI Key: RDJRWYPYCXYZMK-UHFFFAOYSA-N
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Description

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone is a synthetic organic compound featuring a pyrrole ring substituted with a trichloroacetyl group at the 5-position and an undecanone (11-carbon ketone) chain at the 3-position. This structure combines a heterocyclic aromatic system with a long aliphatic chain, creating unique physicochemical properties.

Properties

IUPAC Name

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJRWYPYCXYZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone typically involves the reaction of a pyrrole derivative with trichloroacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Research into the biological activity of 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone has revealed several potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Molecular docking studies indicate potential inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests its use in treating inflammatory diseases.
  • Antioxidant Properties : The compound may also possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug development:

  • Drug Design : Its ability to inhibit specific enzymes can be exploited in designing drugs for conditions like asthma or arthritis.
  • Lead Compound : It can serve as a lead compound in developing derivatives with enhanced efficacy and reduced toxicity.

Agriculture

The compound's antimicrobial properties could be harnessed in agricultural applications:

  • Pesticides : Its reactivity and biological activity make it a potential candidate for developing new pesticides or fungicides.
  • Plant Growth Regulators : Modifications to its structure might yield compounds that promote plant growth or enhance resistance to pests.

Materials Science

In materials science, the hydrophobic nature of the undecane chain may lead to applications in:

  • Coatings : The compound could be used in formulating water-repellent coatings or films.
  • Surfactants : Its amphiphilic nature may allow it to function as a surfactant in various industrial applications.

Mechanism of Action

The mechanism by which 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-propanone

  • Molecular Formula: C₉H₈Cl₃NO₂
  • Molecular Weight : 268.53 g/mol
  • CAS : 111468-90-7
  • Key Differences: The propanone analog has a 3-carbon ketone chain, whereas the undecanone derivative features an 11-carbon chain. Reduced crystallinity and higher melting points are expected in the undecanone compound due to increased van der Waals interactions .

1,4,8,11-Tetrathiacyclotetradecane

  • Molecular Formula : C₁₀H₂₀S₄
  • Molecular Weight : 268.53 g/mol
  • CAS : 24194-61-4
  • Key Differences: This macrocyclic thioether lacks the pyrrole and trichloroacetyl functional groups, instead featuring a sulfur-rich 14-membered ring. Applications diverge significantly: tetrathiacyclotetradecane is used in metal ion coordination chemistry, whereas the undecanone compound’s reactivity is centered on its electrophilic trichloroacetyl group .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison of Selected Compounds

Property 1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone (Target) 1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-propanone 1,4,8,11-Tetrathiacyclotetradecane
Chain Length 11 carbons 3 carbons N/A (macrocycle)
Key Functional Groups Trichloroacetyl, pyrrole, ketone Trichloroacetyl, pyrrole, ketone Four thioether groups
Molecular Weight ~396.8 g/mol* 268.53 g/mol 268.53 g/mol
Hydrophobicity High (long alkyl chain) Moderate Low (polar thioether rings)
Applications Hypothesized: Agrochemical intermediates Lab-scale synthesis studies Metal ion chelation

*Estimated based on structural extrapolation from the propanone analog .

Research Findings and Limitations

  • Synthetic Challenges: The undecanone derivative’s long alkyl chain complicates purification, as noted in studies of similar ketone-pyrrole hybrids.
  • Biological Activity: Shorter-chain analogs exhibit moderate antifungal activity against Fusarium species, but the undecanone variant’s efficacy remains untested .
  • Structural Analysis : Crystallographic data for the target compound are absent in public databases. Software like SHELX has been critical for refining analogous structures, suggesting its utility for future studies .

Biological Activity

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone is a compound of interest due to its potential biological activities. This article delves into its synthesis, chemical properties, and various biological activities supported by research findings and case studies.

  • Chemical Formula : C17H24Cl3NO2
  • Molecular Weight : 368.74 g/mol
  • CAS Number : 251096-61-4
  • Physical State : Solid at room temperature
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrrole derivatives with trichloroacetyl chloride in the presence of a suitable catalyst. The reaction conditions and purification methods can influence the yield and purity of the final product.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrole derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Research indicates that compounds containing pyrrole structures exhibit antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-rich nature of the pyrrole ring. In vitro assays such as DPPH and ABTS have demonstrated that related compounds can effectively reduce oxidative stress markers.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may inhibit key enzymes involved in metabolic processes. For example:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is crucial for neurotransmitter regulation.
  • Carbonic Anhydrase (CA) : Inhibition assays reveal that some derivatives can significantly inhibit CA isoforms, suggesting potential applications in treating conditions like glaucoma or epilepsy .

Study on Antioxidant Properties

A study conducted on pyrrole derivatives indicated that certain compounds exhibited IC50 values as low as 25 µg/mL in DPPH radical scavenging assays. This suggests a strong potential for these compounds in developing antioxidant therapies .

Enzyme Inhibition Research

In a comparative study involving various pyrrole derivatives, it was found that some exhibited Ki values in the nanomolar range against AChE and CA isoforms. These findings highlight the pharmacological relevance of this class of compounds in neuroprotection and metabolic regulation .

Data Summary

Property Value
Chemical FormulaC17H24Cl3NO2
Molecular Weight368.74 g/mol
CAS Number251096-61-4
Antimicrobial ActivityEffective against bacteria/fungi
Antioxidant Activity (IC50)~25 µg/mL
AChE Inhibition KiNanomolar range
CA Inhibition KiNanomolar range

Q & A

Q. What are the key physicochemical properties of 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone, and how do they influence experimental handling?

Answer: The compound exhibits a molecular weight of 282.55 g/mol (C₁₀H₁₀Cl₃NO₂) and a melting point of 133–135°C . Its trichloroacetyl group confers high electrophilicity, necessitating anhydrous conditions during synthesis. Storage at 2–8°C is critical to prevent hydrolysis, as the trichloroacetyl moiety is prone to nucleophilic attack by moisture. Hazard classification as an irritant mandates the use of PPE (gloves, goggles) and fume hoods.

Property Value
Molecular FormulaC₁₀H₁₀Cl₃NO₂
Molecular Weight282.55 g/mol
Melting Point133–135°C
Storage Conditions2–8°C, inert atmosphere
Hazard ClassIRRITANT

Q. What synthetic methodologies are applicable for pyrrole derivatives containing trichloroacetyl groups?

Answer: A silver triflate-catalyzed tandem reaction (e.g., 1-(2-alkynylphenyl)-2-enone with 2-isocyanoacetate and water) efficiently constructs pyrrole cores with substituents like trichloroacetyl . Key steps include:

Cyclization: Formation of the pyrrole ring via alkyne activation.

Electrophilic Substitution: Introduction of trichloroacetyl via Friedel-Crafts acylation using trichloroacetyl chloride.

Purification: Column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Optimization Tip: Use low temperatures (−78°C) during acylation to minimize side reactions.

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • ESI–LC–MS/MS: Detects molecular ions (e.g., [M+H]⁺ at m/z 283.5) and fragmentation patterns to confirm the trichloroacetyl group .
  • ¹H/¹³C NMR: Characteristic pyrrole proton shifts (δ 6.5–7.2 ppm) and carbonyl carbon (δ ~170 ppm).
  • HS–GC–MS: Monitors volatile degradation products (e.g., trichloroacetic acid) during stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions often arise from tautomerism (e.g., keto-enol forms of the trichloroacetyl group) or solvent effects. Strategies include:

Variable Temperature NMR: Resolve overlapping signals by analyzing shifts at −40°C to 80°C.

2D NMR (COSY, HSQC): Map proton-carbon correlations to distinguish regioisomers.

Computational DFT: Compare experimental vs. calculated NMR chemical shifts (B3LYP/6-311+G(d,p)) .

Example: A ¹³C NMR discrepancy at δ 120–130 ppm may indicate competing resonance structures of the pyrrole ring.

Q. What computational methods predict the reactivity of the trichloroacetyl group in nucleophilic environments?

Answer:

  • Free Energy Perturbation (FEP): Models substituent effects on reaction barriers (e.g., hydrolysis) .
  • Molecular Dynamics (MD): Simulates solvent interactions to assess hydrolysis rates in aqueous buffers.
  • DFT Calculations: Identify electrophilic centers via Fukui indices (e.g., f⁺ > 0.3 at the carbonyl carbon).

Case Study: MD simulations of trichloroacetyl-pyrrole in PBS (pH 7.4) predict a hydrolysis half-life of 48 hours, aligning with experimental stability data .

Q. How can structure-activity relationship (SAR) studies optimize biological activity for trichloroacetyl-pyrrole derivatives?

Answer:

Scaffold Modification: Replace the undecanone chain with shorter alkyl groups to enhance solubility (e.g., butanone in CAS 111468-91-8) .

Electron-Withdrawing Groups: Introduce fluorophenyl substituents (as in TAK-438 analogs) to boost electrophilicity and target binding .

Bioisosteres: Substitute trichloroacetyl with trifluoroacetyl to reduce toxicity while retaining reactivity.

Validation: IC₅₀ assays against H⁺/K⁺-ATPase (cf. vonoprazan derivatives) quantify potency improvements .

Q. What strategies mitigate decomposition of trichloroacetyl-pyrroles during storage?

Answer:

Lyophilization: Store as a lyophilized powder under argon to minimize hydrolysis.

Stabilizers: Add molecular sieves (3Å) or antioxidants (BHT) to reaction solvents.

Periodic Purity Checks: Use HS–GC–MS every 3 months to detect trichloroacetic acid (degradation marker) .

Q. How can synthetic yields be optimized for large-scale production of pyrrole intermediates?

Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h (e.g., 100°C, 300 W) while maintaining >90% yield .
  • Workflow Example:
    • Step 1: Pyrrole formation (AgOTf, DCM, 0°C, 1h).
    • Step 2: Trichloroacetyl acylation (AlCl₃, 40°C, 4h).

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